2-Iodosyl-5-methylbenzoic acid
CAS No.: 90500-13-3
Cat. No.: VC21403332
Molecular Formula: C8H7IO3
Molecular Weight: 278.04g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90500-13-3 |
---|---|
Molecular Formula | C8H7IO3 |
Molecular Weight | 278.04g/mol |
IUPAC Name | 2-iodosyl-5-methylbenzoic acid |
Standard InChI | InChI=1S/C8H7IO3/c1-5-2-3-7(9-12)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
Standard InChI Key | HKUFNIJAUHAKKB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)I=O)C(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)I=O)C(=O)O |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
While specific physical property data for 2-Iodosyl-5-methylbenzoic acid is somewhat limited in the scientific literature, reasonable inferences can be made based on structurally similar compounds. The compound likely exists as a crystalline solid at room temperature with a relatively high melting point, potentially exceeding the 121-124°C range reported for 2-Iodo-5-methylbenzoic acid . The presence of the iodosyl group, which imparts additional polarity to the molecule, would likely influence both the melting behavior and solubility characteristics of the compound compared to its iodo-substituted counterpart.
The chemical reactivity of 2-Iodosyl-5-methylbenzoic acid is primarily defined by the oxidizing capability of the iodosyl functional group. Hypervalent iodine compounds of this type typically serve as mild yet selective oxidizing agents in organic synthesis. The cyclic structure of the molecule, where the iodosyl group forms an intramolecular bond with the carboxyl functionality, creates a unique electronic environment around the iodine center that contributes to its reactivity profile. This structural arrangement likely enhances the stability of the compound compared to non-cyclized iodosyl derivatives, while still maintaining its oxidative capabilities. The presence of the methyl group at position 5 would be expected to provide slight electronic enrichment to the aromatic system through its inductive effect, potentially influencing the reactivity of the hypervalent iodine center.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 2-Iodosyl-5-methylbenzoic acid would typically involve a two-stage process beginning with the preparation of the precursor compound 2-Iodo-5-methylbenzoic acid, followed by selective oxidation of the iodine atom to form the iodosyl functionality. The initial iodination step could potentially follow similar methodologies to those documented for related compounds such as 5-iodo-2-methylbenzoic acid, which involves the reaction of 2-methylbenzoic acid with iodine in the presence of a microporous compound, an oxidizing agent, and acetic anhydride . This reaction would need to be adjusted to achieve regioselective iodination at the desired position 2 rather than position 5.
The critical second step would involve the oxidation of the iodo group to the iodosyl functionality, which could be accomplished using various oxidizing agents such as sodium hypochlorite, peracids, or hydrogen peroxide under appropriate conditions. This oxidation process must be carefully controlled to avoid over-oxidation to the corresponding iodyl compound (containing the -IO2 group), which has been studied and characterized through X-ray crystallography . The success of this synthetic pathway would depend significantly on the careful selection of reaction conditions, including solvent system, temperature, reaction time, and the precise nature and stoichiometry of the oxidizing agent employed. The bicyclic structure that characterizes this class of compounds would likely form spontaneously during the oxidation process through intramolecular interaction between the newly formed iodosyl group and the adjacent carboxyl functionality.
Purification Techniques
The purification of 2-Iodosyl-5-methylbenzoic acid would require carefully selected techniques appropriate for hypervalent iodine compounds. By analogy with related compounds such as 5-iodo-2-methylbenzoic acid, potential purification methods might include crystallization, sublimation, or distillation . Crystallization would likely be particularly effective, possibly through cooling of the reaction mixture or addition of appropriate anti-solvents to induce precipitation of the desired product. This approach has proven successful for related compounds, yielding high-purity materials suitable for further applications or analysis.
Alternative purification approaches might include column chromatography using carefully selected solvent systems that maintain the stability of the hypervalent iodine functionality while effectively separating the target compound from reaction by-products or unreacted starting materials. The selection of appropriate purification methodology would need to consider the potential sensitivity of the iodosyl group to certain conditions, including exposure to strong acids, bases, or reducing agents that might compromise the hypervalent bond. Successful purification would ideally be confirmed through techniques such as melting point determination, elemental analysis, NMR spectroscopy, and potentially X-ray crystallography to verify both the purity and structural integrity of the isolated material.
Applications in Organic Synthesis
Oxidation Reactions
2-Iodosyl-5-methylbenzoic acid, like other hypervalent iodine compounds containing the iodosyl functionality, would be expected to serve as a valuable oxidizing agent in various organic transformations. The compound would likely facilitate the oxidation of diverse functional groups including alcohols, amines, sulfides, and certain carbon-hydrogen bonds. The cyclic structure of the molecule, which has been demonstrated for related compounds through crystallographic studies, would likely confer enhanced stability while maintaining controlled reactivity compared to non-cyclized hypervalent iodine reagents . This balance of stability and reactivity makes such compounds particularly valuable in synthetic organic chemistry.
The oxidizing capability of 2-Iodosyl-5-methylbenzoic acid would likely be suitable for transformations such as the conversion of alcohols to carbonyl compounds, oxidation of sulfides to sulfoxides and sulfones, and potentially the functionalization of certain carbon-hydrogen bonds to introduce oxygen-containing functional groups. A significant advantage of hypervalent iodine reagents in these applications is their environmentally benign nature compared to traditional heavy metal oxidants such as chromium or manganese compounds, which often present toxicity concerns and waste disposal challenges. Additionally, the presence of the methyl group at position 5 of the aromatic ring may influence the electronic properties of the iodosyl functionality, potentially modifying its reactivity profile compared to unmethylated analogs.
Synthetic Versatility
Beyond simple oxidation reactions, 2-Iodosyl-5-methylbenzoic acid might serve as a useful reagent in more complex transformations including oxidative coupling reactions, rearrangements, and cyclization processes. Hypervalent iodine compounds have demonstrated considerable versatility in organic synthesis, often enabling transformations that would otherwise require harsh conditions or environmentally problematic reagents. The bicyclic structure of 2-Iodosyl-5-methylbenzoic acid, inferred from studies of related compounds, likely contributes to its potential synthetic utility by enhancing stability while maintaining appropriate reactivity .
The presence of both the iodosyl functionality and the carboxylic acid group within the same molecule creates potential for dual reactivity, which might be exploited in the development of novel synthetic methodologies. For example, the carboxylic acid could potentially serve as an anchoring point for attachment to solid supports, enabling the development of recyclable hypervalent iodine reagents for sustainable chemistry applications. Additionally, the methyl group at position 5 provides a handle for further functionalization or modification of the molecular framework, potentially opening avenues to a diverse family of structurally related hypervalent iodine reagents with tuned reactivity profiles.
Comparison with Related Compounds
Relationship to 2-Iodo-5-methylbenzoic acid
2-Iodo-5-methylbenzoic acid represents the immediate precursor to 2-Iodosyl-5-methylbenzoic acid, differing only in the oxidation state of the iodine atom. This precursor compound has been well-characterized, with established physical properties including a melting point range of 121-124°C and a molecular weight of 262.04 g/mol . The transformation from 2-Iodo-5-methylbenzoic acid to its iodosyl derivative involves oxidation of the iodine atom and the addition of an oxygen atom, resulting in the formation of the hypervalent iodosyl group. This oxidation process significantly alters the electronic properties and chemical reactivity of the molecule.
The following table compares key properties of 2-Iodo-5-methylbenzoic acid with the inferred properties of 2-Iodosyl-5-methylbenzoic acid:
While 2-Iodo-5-methylbenzoic acid primarily serves as a synthetic intermediate or building block in organic synthesis, its iodosyl derivative would be expected to function actively as an oxidizing agent capable of facilitating various oxidative transformations. The electronic and structural differences between these compounds illustrate the profound impact of oxidation state on the chemical behavior of organoiodine compounds. These differences extend beyond simple reactivity to include physical properties, stability characteristics, and potential applications in synthetic organic chemistry.
Relationship to 2-Iodyl-5-methylbenzoic acid
2-Iodyl-5-methylbenzoic acid represents a higher oxidation state derivative of the same molecular framework, containing an iodyl group (-IO2) rather than an iodosyl group (-IO). This compound has been specifically studied through X-ray crystallography, providing valuable structural information that likely applies in part to 2-Iodosyl-5-methylbenzoic acid as well . The crystal structure analysis of 2-iodyl-5-methylbenzoic acid has confirmed the presence of a bicyclic arrangement similar to that observed in related compounds such as sodium 2-iodosyl-4-nitrobenzoate and sodium 2-iodyl-4-nitrobenzoate, wherein the iodine-containing group forms an internal bond with the carboxyl functionality.
The progression from 2-iodo-5-methylbenzoic acid to 2-iodosyl-5-methylbenzoic acid and finally to 2-iodyl-5-methylbenzoic acid represents a sequential oxidation series with each step involving the addition of one oxygen atom to the iodine center. This oxidation sequence is accompanied by increasing oxidative potential, with the iodyl compound typically exhibiting stronger oxidizing capabilities than its iodosyl counterpart. Research on these compounds provides valuable insight into how systematic modifications of the oxidation state of the iodine center can be used to tune the reactivity profile of hypervalent iodine reagents for specific synthetic applications. The availability of crystallographic data for 2-iodyl-5-methylbenzoic acid is particularly valuable for understanding the structural features of this family of compounds, including 2-Iodosyl-5-methylbenzoic acid .
Future Research Directions
Synthetic Applications Exploration
Future research on 2-Iodosyl-5-methylbenzoic acid could productively focus on exploring its potential applications in synthetic organic chemistry, particularly as an environmentally benign oxidizing agent. Investigations might examine its efficacy in various oxidative transformations including alcohol oxidation, C-H bond functionalization, and oxidative coupling reactions. Comparative studies with other hypervalent iodine reagents would be valuable for establishing the specific advantages or limitations of this compound in different synthetic contexts. The potential influence of the methyl substituent at position 5 on reactivity and selectivity patterns represents another interesting avenue for investigation, potentially leading to insights regarding structure-activity relationships in this class of compounds.
Development of novel synthetic methodologies specifically utilizing 2-Iodosyl-5-methylbenzoic acid could advance the field of hypervalent iodine chemistry while potentially providing valuable new tools for organic synthesis. Particularly valuable would be investigations into reactions where this compound might offer advantages over existing methodologies in terms of selectivity, efficiency, or environmental impact. Additionally, studies exploring the possibility of catalyst development based on this structural framework could potentially lead to recyclable or catalytic hypervalent iodine systems that would further enhance the sustainability profile of these reagents in synthetic applications.
Structural and Mechanistic Studies
More detailed structural characterization of 2-Iodosyl-5-methylbenzoic acid through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide valuable insights into its electronic properties and reactivity patterns. While crystallographic data is available for the related 2-iodyl-5-methylbenzoic acid, direct structural confirmation of the iodosyl derivative would be valuable for understanding subtle structural differences between these related compounds . Mechanistic investigations into the reactions of 2-Iodosyl-5-methylbenzoic acid would contribute significantly to the fundamental understanding of hypervalent iodine chemistry while potentially revealing new applications or reaction pathways.
Computational studies exploring the electronic structure of 2-Iodosyl-5-methylbenzoic acid could provide valuable insights into the nature of the hypervalent bonding and the factors influencing reactivity in various chemical contexts. Theoretical investigations might also explore the influence of substituents such as the methyl group at position 5 on the electronic properties of the hypervalent iodine center, potentially guiding the design of new derivatives with optimized properties for specific applications. The combination of experimental characterization and theoretical modeling would provide a comprehensive understanding of this interesting hypervalent iodine compound and its potential applications in synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume